Pentyl propionate
Overview
Description
Synthesis Analysis
The synthesis of esters like pentyl propionate typically involves the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst, a process known as esterification. For instance, the synthesis of poly(2-methyl-3-hydroxyoctanoate) via anionic polymerization of alpha-methyl-beta-pentyl-beta-propiolactone demonstrates the complexity and specificity of such chemical reactions in producing ester compounds (Arkin et al., 2001).
Scientific Research Applications
Application in Thermodynamics
- Specific Scientific Field : Thermodynamics
- Summary of the Application : Pentyl propionate, an ester, has been used in the evaluation of experimental values of enthalpy (H) and volume (V) at 318.15K for the binary mixtures of alkyl propanoates with alkanes .
- Methods of Application or Experimental Procedures : The experimental procedure involves creating binary mixtures of alkyl propanoates with alkanes and measuring the enthalpy and volume at a specific temperature (318.15K). The exact technical details or parameters of the procedure are not specified in the source .
- Results or Outcomes : The results or outcomes of this application are not specified in the source .
Application in Automotive Refinish
- Specific Scientific Field : Automotive Industry
- Summary of the Application : Pentyl propionate is used in the automotive industry for refinishing .
- Methods of Application or Experimental Procedures : The exact methods of application or experimental procedures are not specified in the source .
- Results or Outcomes : The results or outcomes of this application are not specified in the source .
Application in Personal Care Products
- Specific Scientific Field : Cosmetics and Personal Care
- Summary of the Application : Pentyl propionate is used as a solvent in cosmetics and personal care products .
- Methods of Application or Experimental Procedures : The exact methods of application or experimental procedures are not specified in the source .
- Results or Outcomes : The results or outcomes of this application are not specified in the source .
Application in OEM Coatings
- Specific Scientific Field : Coating Industry
- Summary of the Application : Pentyl propionate is used in OEM (Original Equipment Manufacturer) coatings .
- Methods of Application or Experimental Procedures : The exact methods of application or experimental procedures are not specified in the source .
- Results or Outcomes : The results or outcomes of this application are not specified in the source .
Application in Fragrance Solvent
- Specific Scientific Field : Perfumery
- Summary of the Application : Pentyl propionate is used as a fragrance solvent .
- Methods of Application or Experimental Procedures : The exact methods of application or experimental procedures are not specified in the source .
- Results or Outcomes : The results or outcomes of this application are not specified in the source .
Application in Appliance Coatings
- Specific Scientific Field : Coating Industry
- Summary of the Application : Pentyl propionate is used in appliance coatings .
- Methods of Application or Experimental Procedures : The exact methods of application or experimental procedures are not specified in the source .
- Results or Outcomes : The results or outcomes of this application are not specified in the source .
Application in Printing Inks
- Specific Scientific Field : Printing Industry
- Summary of the Application : Pentyl propionate is used in printing inks .
- Methods of Application or Experimental Procedures : The exact methods of application or experimental procedures are not specified in the source .
- Results or Outcomes : The results or outcomes of this application are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
pentyl propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-6-7-10-8(9)4-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSRVQVEYJNFKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Record name | N-PENTYL PROPIONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24060 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041606 | |
Record name | Pentyl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-pentyl propionate is a colorless liquid with an apple-like odor. Floats on water. (USCG, 1999), Liquid | |
Record name | N-PENTYL PROPIONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24060 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Propanoic acid, pentyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentyl propanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031638 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
167.00 to 169.00 °C. @ 760.00 mm Hg | |
Record name | Pentyl propanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031638 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Flash Point |
106 °F (USCG, 1999) | |
Record name | N-PENTYL PROPIONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24060 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
0.81 mg/mL at 25 °C | |
Record name | Pentyl propanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031638 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Density |
0.869 to 0.873 at 68 °F (USCG, 1999) | |
Record name | N-PENTYL PROPIONATE | |
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URL | https://cameochemicals.noaa.gov/chemical/24060 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
Pentyl propionate | |
CAS RN |
624-54-4 | |
Record name | N-PENTYL PROPIONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24060 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Pentyl propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=624-54-4 | |
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Record name | Amyl propionate | |
Source | ChemIDplus | |
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Record name | Pentyl propionate | |
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Record name | Propanoic acid, pentyl ester | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentyl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041606 | |
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Record name | Pentyl propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.866 | |
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Record name | AMYL PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/826P0596UJ | |
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Record name | Pentyl propanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031638 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-73.1 °C | |
Record name | Pentyl propanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031638 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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